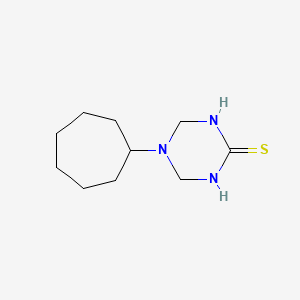

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Description

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol (CAS: 669752-35-6) is a triazine derivative characterized by a cycloheptyl substituent and a thiol functional group. Its molecular formula is C₁₀H₁₉N₃S, with a molecular weight of 213.34 and a purity of 97% . The compound’s structure combines a saturated triazine ring with a bulky cycloheptyl group, which enhances lipophilicity, and a thiol (-SH) group that confers nucleophilicity.

Properties

IUPAC Name |

5-cycloheptyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3S/c14-10-11-7-13(8-12-10)9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKACMXRNUPFBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CNC(=S)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cycloheptylamine with thiocyanate salts in the presence of a suitable catalyst, such as a transition metal complex, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acid derivatives

Reduction: Amines

Substitution: Alkylated derivatives

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol serves as a valuable building block for the creation of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions such as oxidation and substitution. For instance:

- Oxidation can convert the thiol group into sulfonic acid derivatives.

- Substitution reactions can yield alkylated derivatives when treated with alkyl halides in the presence of bases.

Biology

The compound is being studied for its potential biological activities. It may act as a precursor for synthesizing biologically active molecules such as enzyme inhibitors or receptor ligands. Notably:

- Anticancer Activity: Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines with IC50 values below 10 μM .

- Antimicrobial Activity: The compound exhibits potential antimicrobial properties by disrupting microbial cell membranes or inhibiting metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structural features may lead to the development of new drugs targeting diseases such as cancer and infections. The thiol group enhances its reactivity and interactions with biological targets like enzymes and receptors .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials due to its unique properties. Applications include:

- Coatings and Adhesives: Its stability and reactivity make it suitable for formulating advanced materials.

- Chemical Manufacturing: It serves as an intermediate in synthesizing various industrial chemicals.

Comparative Studies

Comparative studies with similar compounds highlight the distinct pharmacological profiles influenced by different substituents on the triazine ring. For example:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 4-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol | Different substituent at position 4 | Varies in reactivity |

| 3-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol | Different substituent at position 3 | Potentially altered biological activity |

| 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-amine | Amine instead of thiol group | Different interaction mechanisms |

Case Studies

Several studies have documented the synthesis and evaluation of this compound's biological activities:

- Anticancer Studies: A study demonstrated that derivatives showed significant inhibition of tumor cell lines.

- Antimicrobial Efficacy: Another investigation highlighted its effectiveness against specific bacterial strains.

These findings suggest that further exploration of this compound could yield promising results in drug development and therapeutic applications.

Mechanism of Action

The mechanism by which 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol exerts its effects depends on its molecular targets and pathways involved. The thiol group, in particular, can interact with various biological targets, such as enzymes or receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triazine-thiol core is shared among several analogs, but substituents critically influence properties. Key comparisons are summarized below:

*Estimated based on substituent structure.

Key Observations:

Biological Activity

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C₁₀H₁₉N₃S

- Molecular Weight : 213.34 g/mol

- CAS Number : 669752-35-6

- IUPAC Name : this compound

Structural Characteristics

The compound features a triazine ring system which is known for its diverse biological activities. The thiol group (-SH) attached to the triazine enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that derivatives of triazine compounds can inhibit cell proliferation effectively.

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets such as enzymes and receptors involved in cellular signaling pathways. The thiol group may facilitate the formation of disulfide bonds or react with electrophilic centers in proteins.

Antimicrobial Activity

Triazine derivatives are also recognized for their antimicrobial properties. The compound's ability to disrupt microbial cell membranes or inhibit metabolic pathways makes it a candidate for further investigation in this area.

Table: Summary of Biological Activities

Synthesis and Evaluation

The synthesis of this compound has been documented in various studies focusing on optimizing yields and purity. The compound is typically synthesized through multi-step organic reactions involving cyclization processes under controlled conditions .

Comparative Studies

Comparative studies with other triazine derivatives have highlighted the unique pharmacological profiles conferred by different substituents on the triazine ring. For instance, modifications at the thiol position can significantly alter the compound's reactivity and biological activity .

Q & A

Q. What are the optimal synthetic routes for 5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, and how can purity be maximized?

The synthesis typically involves cyclocondensation of thiourea derivatives with cycloheptyl-substituted amines under acidic conditions. Key steps include:

- Step 1 : Cycloheptylamine functionalization via nucleophilic substitution with carbon disulfide.

- Step 2 : Cyclization with cyanamide or cyanoguanidine under reflux in ethanol or THF.

- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Structural Confirmation : Employ - and -NMR to verify cycloheptyl and triazine-thiol moieties. For example, the thiol proton appears as a broad singlet at δ 3.8–4.2 ppm in DMSO-d.

- Electronic Properties : UV-Vis spectroscopy (λ ~270 nm in methanol) and DFT calculations (B3LYP/6-31G* basis set) can predict reactivity and orbital interactions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) or carbonic anhydrase via spectrophotometric assays (IC calculation). Include positive controls like trimethoprim for DHFR .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: acetonitrile/water). Analyze using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and packing motifs. For example, triazine-thiol derivatives often exhibit intermolecular S···H-N hydrogen bonding .

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., π-stacking, hydrogen bonds) using CrystalExplorer software .

Q. How should researchers address contradictions in biological activity data across structural analogs?

- Comparative SAR Studies : Tabulate analogs (e.g., substituent variations at cycloheptyl or triazine positions) and their bioactivity (Table 1). Use ANOVA to identify statistically significant trends.

- Mechanistic Profiling : Employ isothermal titration calorimetry (ITC) to compare binding affinities for targets like DHFR. Conflicting data may arise from off-target effects or assay conditions (e.g., pH-dependent thiol reactivity) .

Table 1 : Bioactivity Comparison of Triazine-Thiol Analogs

| Compound | Substituent | MIC (µg/mL) | DHFR IC (nM) |

|---|---|---|---|

| Target Compound | Cycloheptyl | 8.2 | 120 |

| Analog A () | Propyl | 64.0 | 450 |

| Sulfamethoxazole (Control) | Methyl | 16.0 | 18 |

Q. What methodologies assess metabolic stability and toxicity in preclinical studies?

- In Vitro Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance.

- Toxicity Screening : Conduct MTT assays on HepG2 cells (IC) and Ames tests for mutagenicity. Classify toxicity per TTC thresholds (e.g., Cramer Class III: ≤1.5 µg/kg/day) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Modulation : Replace cycloheptyl with smaller (cyclopentyl) or bulkier (adamantyl) groups to evaluate steric effects.

- Statistical Modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on triazine enhance thiol nucleophilicity .

Q. What strategies mitigate thiol oxidation during long-term storage?

Q. How can enantiomeric purity be ensured in chiral derivatives?

Q. What advanced techniques elucidate mechanistic interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.